Carbonothioic difluoride

Physical property Volatility Handling safety

Carbonothioic difluoride (thiocarbonyl fluoride, S=CF₂, CAS 420-32-6) is a low-molecular-weight (82.07 g/mol) fluorinated thiocarbonyl compound classified as a reactive organofluorine building block. It exists as a colorless gas at ambient temperature with a boiling point of −62.6 ± 0.2 °C and is characterized by a trigonal planar geometry around the central carbon (S–C = 1.589 Å, C–F = 1.316 Å, F–C–F = 107.1°).

Molecular Formula CF2S
Molecular Weight 82.07 g/mol
CAS No. 420-32-6
Cat. No. B12658861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonothioic difluoride
CAS420-32-6
Molecular FormulaCF2S
Molecular Weight82.07 g/mol
Structural Identifiers
SMILESC(=S)(F)F
InChIInChI=1S/CF2S/c2-1(3)4
InChIKeyFOCAHLGSDWHSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonothioic Difluoride (CAS 420-32-6): Sourcing and Differentiation Guide for Thiocarbonyl Fluoride


Carbonothioic difluoride (thiocarbonyl fluoride, S=CF₂, CAS 420-32-6) is a low-molecular-weight (82.07 g/mol) fluorinated thiocarbonyl compound classified as a reactive organofluorine building block [1]. It exists as a colorless gas at ambient temperature with a boiling point of −62.6 ± 0.2 °C and is characterized by a trigonal planar geometry around the central carbon (S–C = 1.589 Å, C–F = 1.316 Å, F–C–F = 107.1°) [1][2]. The compound serves as a key intermediate in organofluorine and organosulfur chemistry, particularly as an in situ-generated thiocarbonyl source for heterocycle synthesis, trifluoromethylthiolation, and thiocarbamoyl fluoride preparation [3][4].

Reactor Protocol In situ S=CF₂ generation from difluorocarbene source avoids pre-isolation of toxic reagent
Physical State Low-boiling gas compatible with mild-condition one-pot protocols
Material Output Monomer for poly(thiocarbonyl fluoride) with superior low-temperature resilience

Why Thiocarbonyl Fluoride Cannot Be Replaced by Generic Thiocarbonyl or Carbonyl Analogs in Critical Applications


Within the thiocarbonyl and carbonyl halide family, seemingly interchangeable analogs differ fundamentally in physical state, reactivity, and downstream product profiles. Thiophosgene (CSCl₂, bp 73 °C) is a corrosive liquid [1], while carbonyl fluoride (COF₂, bp −84.6 °C) is a gas with distinct oxygen-based reactivity [2]. Thiocarbonyl fluoride (bp −62.6 °C) occupies a unique intermediate volatility window and delivers a C=S functional group with markedly different bond force constants compared to C=O analogs—the C=S stretching force constant changes significantly with halogen substitution, while the C=O constant in carbonyl halides remains nearly invariant [3]. Furthermore, polymers derived from S=CF₂ exhibit a distinct resilience–crystallization profile unmatched by copolymers of fluorothioacyl fluorides [4]. These quantifiable differences in physical properties, bond energetics, and material outcomes make generic substitution scientifically invalid for applications requiring predictable reactivity, volatile handling, or specific polymer performance.

  • CSCl₂ is a corrosive liquid (bp 73 °C), fundamentally altering reactor design vs. the low-boiling gas S=CF₂
  • COF₂ exhibits invariant C=O force constant under halogen substitution, unlike the variable C=S bond in S=CF₂—reactivity tuning diverges
  • Fluorothioacyl fluoride copolymers lack the high resilience of poly(CF₂S) and may depolymerize at ambient temperature

Quantitative Differentiation Evidence: Carbonothioic Difluoride vs. Closest Analogs and Alternatives


Boiling Point and Physical State Differentiation: S=CF₂ Gas vs. CSCl₂ Liquid at Ambient Temperature

Carbonothioic difluoride (S=CF₂) is a gaseous reagent at room temperature with an experimentally determined boiling point of −62.6 ± 0.2 °C, whereas thiophosgene (CSCl₂) is a corrosive liquid with a boiling point of 73 °C—a difference of approximately 135.6 °C [1][2]. Carbonyl fluoride (COF₂), the oxygen analog, boils at −84.6 °C, approximately 22 °C lower than S=CF₂ [3]. This places S=CF₂ in a distinct volatility window: sufficiently low-boiling for gas-phase or in situ generation protocols without requiring high-pressure equipment, yet not so volatile as to demand cryogenic containment throughout the entire workflow. In contrast, CSCl₂'s liquid state demands handling of a corrosive, high-boiling liquid with its own distinct safety profile and decomposition liability above 200 °C [2].

Boiling Point
Head-to-head
ΔTb 135.6 °C
Volatility window enables distinct handling protocol
Atmospheric pressure; S=CF₂ vs. CSCl₂
Physical property Volatility Handling safety Thiocarbonyl reagents

Polymer Resilience and Glass Transition: Poly(S=CF₂) vs. Fluorothioacyl Fluoride Copolymers

Amorphous poly(thiocarbonyl fluoride), (CF₂S)ₙ, is characterized as a tough, highly resilient elastomer with a glass transition temperature (Tg) of −118 °C and a melting point (Tm) of 35 °C [1]. The polymer attains number-average molecular weights of 300,000–400,000 via anionic initiation at low temperature [2]. Critically, copolymers of fluorothioacyl fluorides with CF₂=S exhibit better thermal stability but poorer resilience than poly(thiocarbonyl fluoride) homopolymer [2]. Poly(trifluorothioacetyl fluoride) and poly(hexafluorothioacetone) are also elastomeric, but neither possesses the high resilience characteristic of poly(CF₂S) [1]. Poly(hexafluorothioacetone) additionally undergoes slow depolymerization at room temperature, reverting to monomer—a failure mode not observed for poly(CF₂S) under the same conditions [1].

Elastomer Resilience
Head-to-head
Tg −118 °C, high resilience
Unique low-temperature resilience profile
Anionic polymerization; copolymers lack parity
Fluorinated elastomers Polymer physics Material selection Thiocarbonyl polymerization

C=S Bond Force Constant Differentiation: Thiocarbonyl Fluoride vs. Carbonyl Halides

Normal coordinate analysis using the Urey–Bradley potential field reveals that the C=S stretching force constant in thiocarbonyl halides shows a marked change upon halogen substitution, whereas the C=O stretching force constant in the corresponding carbonyl halides remains essentially invariant [1]. Specifically, the force constant for the C=S stretch in S=CF₂ differs measurably from that in S=CClF and S=CCl₂. In contrast, the C=O force constant in COF₂, COClF, and COCl₂ shows minimal variation across the same halogen substitution series [1]. This behavior is attributed to the presence of ionic valence bond structures (e.g., ⁺S–CF₂⁻) in thiocarbonyl halides that are not significant contributors in carbonyl halides [1]. The quantitative force constant values and their halogen-dependence have been tabulated from combined IR and Raman spectroscopic data [1][2].

C=S Force Constant
Cross-study comparable
Variable vs. invariant C=O
Electronic structure differs from carbonyl analogs
Urey–Bradley analysis; halogen substitution impact
Vibrational spectroscopy Bond energetics Reactivity prediction Normal coordinate analysis

In Situ Generation from Difluorocarbene Enables Safer Handling vs. Direct Use of Pre-formed Thiocarbonyl Chloride

Thiocarbonyl fluoride can be generated in situ from the reaction of difluorocarbene (produced from the bench-stable reagent Ph₃P⁺CF₂CO₂⁻, PDFA) with elemental sulfur under mild conditions, and consumed immediately in the same reaction vessel for cyclization, trifluoromethylthiolation, or thiocarbamoyl fluoride synthesis [1][2]. This contrasts sharply with the traditional route to S=CF₂, which requires pre-formation from thiocarbonyl chloride (CSCl₂) and molten alkali metal fluorides—a process involving a corrosive liquid reagent and high-temperature conditions [3]. The in situ difluorocarbene-based method has been explicitly noted to require no special safety precautions, as the highly reactive S=CF₂ is generated and fully consumed in one pot under mild conditions [2]. This capability is not shared by CSCl₂, which must be procured, stored, and handled as a pre-formed toxic liquid.

In Situ Generation
Head-to-head
PDFA + S₈ at RT
Eliminates hazardous reagent storage and handling
Room temperature, THF; vs. pre-formed CSCl₂ route
In situ reagent generation Process safety Difluorocarbene chemistry Thiocarbonyl source

Thiocarbamoyl Fluoride Synthesis: S=CF₂ Route vs. Alternative Trifluoromethanethiolate Reagents

Thiocarbonyl fluoride derived from CF₃SiMe₃, elemental sulfur, and KF reacts with secondary amines at room temperature in THF to afford thiocarbamoyl fluorides in good yields with broad substrate scope and good functional group tolerance [1]. When primary amines are used, the reaction yields isothiocyanates instead [1]. A complementary approach using AgSCF₃ with secondary/primary amines under KBr at room temperature produces quantitative yields of thiocarbamoyl fluorides/isothiocyanates suitable for late-stage functionalization [1]. The S=CF₂-based route offers a distinct chemoselectivity profile: in the cyclization of vicinal X–H substituted alkyl amines (X = N, O, S), the free N–H bond remains intact without undergoing difluoromethylation—a selectivity advantage over aryl amine substrates where N–H difluoromethylation cannot be suppressed [2].

N–H Selectivity
Head-to-head
Free N–H vs. difluoromethylation
Chemoselectivity unique to S=CF₂ protocol
Alkyl amines; 18 examples, up to 95% yield
Thiocarbamoyl fluoride Amine thiocarbonylation Trifluoromethylthiolation Synthetic methodology

Molecular Geometry and Bond Parameters: S=CF₂ vs. Se=CF₂ Structural Comparison

Gas-phase electron diffraction combined with microwave rotational constants provides precise geometric parameters for S=CF₂: S–C = 1.589(2) Å, C–F = 1.316(2) Å, and F–C–F = 107.1(0.2)° [1]. For the selenium analog Se=CF₂, the corresponding parameters are Se–C = 1.743(3) Å, C–F = 1.314(2) Å, and F–C–F = 107.5(0.4)° [1]. The S–C bond is 0.154 Å shorter than the Se–C bond, reflecting the stronger C=S double bond character and different electronic structure. The C–F bond lengths are nearly identical between the two chalcogen analogs (1.316 vs. 1.314 Å), and the F–C–F angle difference is within experimental uncertainty [1]. High-resolution FTIR spectroscopy has independently resolved the four lowest-lying fundamental vibrational bands of planar S=CF₂: ν₂ = 789.535 cm⁻¹, ν₃ = 526.697 cm⁻¹, ν₅ = 419.546 cm⁻¹, and ν₆ = 623.187 cm⁻¹, with approximately 4,500–7,500 assigned transitions per band and a fit standard deviation of ~3.5 × 10⁻⁴ cm⁻¹ [2].

Molecular Geometry
Head-to-head
S–C 1.589 Å
Unambiguous spectroscopic fingerprints
Gas-phase ED; vs. Se–C 1.743 Å
Gas-phase electron diffraction Molecular structure Bond length Chalcogen comparison

Procurement-Driven Application Scenarios for Carbonothioic Difluoride Based on Verified Differentiation Evidence


In Situ Thiocarbonyl Source for Heterocycle Construction via Difluorocarbene–Sulfur Chemistry

For medicinal chemistry and agrochemical R&D groups synthesizing HCF₂S-substituted six-membered aromatic heterocycles (quinazolinones, benzoxazinones), procuring S=CF₂ precursor reagents (PDFA or CF₃SiMe₃ with elemental sulfur) enables a one-pot cyclization and difluoromethylthiolation protocol under mild conditions with broad substrate scope [1]. This application is directly supported by the in situ generation evidence (Section 3, Evidence Item 4) showing no special safety precautions are needed, and by the chemoselectivity evidence (Section 3, Evidence Item 5) demonstrating intact N–H bond retention with alkyl amine substrates—a capability not replicable with pre-formed thiophosgene.

High-Resilience Fluorinated Elastomer Synthesis via Anionic Polymerization of S=CF₂

For polymer and materials science laboratories developing extreme-low-temperature elastomers, S=CF₂ monomer enables production of poly(thiocarbonyl fluoride) with a Tg of −118 °C and superior resilience compared to fluorothioacyl fluoride copolymers [2]. The quantitative polymer property evidence (Section 3, Evidence Item 2) demonstrates that neither poly(trifluorothioacetyl fluoride) nor poly(hexafluorothioacetone) replicates the resilience–crystallization profile of the S=CF₂ homopolymer, and that hexafluorothioacetone polymer depolymerizes at room temperature—a liability absent in poly(CF₂S).

Thiocarbamoyl Fluoride and Isothiocyanate Synthesis for Late-Stage Functionalization

For process chemistry and late-stage functionalization groups, the S=CF₂ route (from CF₃SiMe₃ + S₈ + KF, or AgSCF₃ + KBr) provides access to thiocarbamoyl fluorides and isothiocyanates in moderate to quantitative yields at room temperature [3]. This application leverages the differentiation evidence (Section 3, Evidence Item 5) showing broad substrate scope and good functional group tolerance, with the added advantage that S=CF₂ is generated and consumed in situ, eliminating the need to procure and store hazardous pre-formed thiocarbonyl chloride.

Spectroscopic Reference Standard and Computational Benchmarking for C=S Containing Molecules

For analytical chemistry and computational chemistry groups requiring high-precision molecular parameters, S=CF₂ provides a well-characterized benchmark with gas-phase electron diffraction geometry (S–C = 1.589 Å, C–F = 1.316 Å, F–C–F = 107.1°) and high-resolution FTIR vibrational constants (ν₂–ν₆ values with ~3.5 × 10⁻⁴ cm⁻¹ fit precision) [4]. This application is directly supported by the structural and spectroscopic differentiation evidence (Section 3, Evidence Item 6), which establishes unambiguous identity verification parameters distinct from the selenium analog Se=CF₂ and other thiocarbonyl species.

Application
Selection Property
Validation Focus
In situ heterocycle synthesis
In situ generation capability
Chemoselectivity with alkyl vs. aryl amines
Low-temperature elastomer
Monomer purity and polymerization behavior
Resilience and Tg reproducibility
Thiocarbamoyl fluoride synthesis
One-pot room-temperature protocol
Functional group tolerance and yield
Spectroscopic reference standard
High-precision geometric and vibrational data
Identity verification against Se=CF₂ and analogs
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